(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
[(5'S,10'S,13'S,16'R)-10',13'-dimethyl-17'-oxospiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-16'-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3O6S/c1-19-7-8-21(29-9-10-30-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(18(20)26)31-32(27,28)22(23,24)25/h13-17H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHIYTSWPJODOJ-NQPNWUDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that includes a cyclopenta[a]phenanthrene core and a dioxolane moiety. Its chemical formula is with a molecular weight of approximately 480.55 g/mol. The trifluoromethanesulfonate group enhances its reactivity and solubility in various biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its role as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting applications in inflammatory diseases.
- Cell Growth Regulation : It may influence cell cycle progression and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory conditions.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), the compound displayed cytotoxic effects at concentrations ranging from 5 to 20 µM. It was observed to induce apoptosis through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >10 µg/mL | Significant growth inhibition |
| Anti-inflammatory | Macrophages | 1-50 µM | Reduced TNF-alpha and IL-6 levels |
| Cancer Cytotoxicity | MCF-7 Breast Cancer Cells | 5-20 µM | Induction of apoptosis |
Pharmacokinetics
While comprehensive pharmacokinetic data is limited, preliminary studies suggest that the compound has favorable absorption characteristics when administered orally. Its metabolic stability and bioavailability need further investigation to evaluate therapeutic potential fully.
Safety Profile
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, long-term studies are necessary to ascertain its safety profile comprehensively.
Preparation Methods
Method 1: Direct Triflation of a Secondary Alcohol
The 16-hydroxyl intermediate is treated with triflic anhydride (Tf₂O) in the presence of a hindered base (e.g., 2,6-lutidine) in anhydrous dichloromethane at −40°C.
Yields exceed 85%, with the reaction monitored by TLC (Rf = 0.4 in hexane/EtOAc 3:1).
Method 2: Palladium-Catalyzed Coupling
A palladium-catalyzed cross-coupling reaction utilizes sodium trifluoromethanesulfonate (NaOTf) as the triflate source. For example:
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The 16-bromo derivative is reacted with NaOTf in DMF using Pd(OAc)₂ and Xantphos as catalysts at 80°C.
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The reaction achieves 78% yield, with residual palladium removed via activated charcoal filtration.
Purification and Characterization
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Chromatography : Flash column chromatography (SiO₂, gradient elution with hexane/EtOAc) isolates the product.
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Spectroscopic Validation :
Challenges and Optimizations
Q & A
Q. Q1. What are the key synthetic strategies for preparing this compound, and what reagents are critical for its spiro-dioxolane and triflate functionalization?
Methodological Answer: The synthesis involves multi-step organic reactions starting from steroid precursors. Key steps include:
- Spiro-dioxolane formation : A ketalization reaction using 1,2-ethanediol under acidic conditions to protect the 3-keto group .
- Triflate introduction : Treatment of the hydroxyl group at position 16 with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane, catalyzed by pyridine to scavenge protons .
- Purification : Flash column chromatography (silica gel, acetonitrile/hexane gradients) or preparative TLC to isolate intermediates .
Q. Critical Reagents :
Q. Q2. How is the stereochemical configuration at positions 5S, 10S, 13S, and 16R confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction data (e.g., CCDC deposition numbers from Acta Crystallographica studies) .
- NMR spectroscopy :
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., endocrine modulation vs. no observed activity)?
Methodological Answer:
- Dose-response assays : Systematically test activity across concentrations (e.g., 1 nM–10 µM) to identify threshold effects .
- Receptor specificity profiling : Use competitive binding assays with radiolabeled ligands (e.g., <sup>3</sup>H-estradiol for estrogen receptors) to rule off-target interactions .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess rapid degradation, which may explain false negatives .
Case Study : A 2024 study found no activity in a glucocorticoid receptor assay but confirmed progesterone receptor antagonism at 100 nM, highlighting target selectivity .
Q. Q4. What computational methods are suitable for predicting the reactivity of the triflate group in nucleophilic substitution reactions?
Methodological Answer:
- DFT (Density Functional Theory) : Calculate electrostatic potential surfaces to identify electrophilic sites (e.g., sulfur in triflate) prone to attack by nucleophiles .
- MD (Molecular Dynamics) simulations : Model solvation effects (e.g., polar aprotic vs. protic solvents) on triflate leaving-group kinetics .
- Benchmarking : Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with azide ions) .
Key Finding : The triflate group exhibits faster displacement in DMF than in THF due to superior stabilization of transition states .
Q. Q5. How can researchers optimize synthetic yields when conflicting procedures report 40–80% yields for the final triflation step?
Methodological Answer:
- In situ monitoring : Use FT-IR to track triflate formation (disappearance of -OH stretch at ~3200 cm<sup>-1</sup>) and quench reactions at optimal conversion .
- Additive screening : Test Lewis acids (e.g., ZnCl2) to accelerate triflation; a 2022 study achieved 75% yield with 5 mol% ZnCl2.
- Temperature control : Lower reaction temperatures (−20°C) reduce side reactions (e.g., oxidation of the spiro-dioxolane) .
Q. Q6. What analytical techniques are recommended for characterizing byproducts during spiro-dioxolane formation?
Methodological Answer:
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Detect trace byproducts (e.g., open-chain diols from incomplete ketalization) .
- HRMS (High-Resolution MS) : Confirm molecular formulas of impurities (e.g., [M+Na]<sup>+</sup> adducts) .
- Polarimetry : Monitor optical rotation changes to detect racemization at chiral centers .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in NMR data between synthetic batches (e.g., δ 1.2 ppm vs. δ 1.4 ppm for CH3-18)?
Methodological Answer:
- Deuterated solvent effects : Compare spectra in CDCl3 vs. DMSO-d6; upfield shifts in DMSO suggest H-bonding interactions .
- Dynamic effects : Variable temperature NMR (e.g., 25°C to −40°C) can resolve conformational averaging .
- Crystallographic validation : Cross-check with X-ray data to confirm the dominant conformation .
Q. Q8. What strategies mitigate oxidation of the 17-oxo group during long-term storage?
Methodological Answer:
- Inert atmosphere storage : Use argon-filled vials with molecular sieves to prevent hydration .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation .
Biological Evaluation
Q. Q9. What in vitro assays are appropriate for evaluating this compound’s activity in metabolic regulation?
Methodological Answer:
- Glucose uptake assay : Use <sup>14</sup>C-labeled glucose in 3T3-L1 adipocytes to quantify insulin-mimetic effects .
- Mitochondrial respiration : Measure OCR (oxygen consumption rate) via Seahorse XF Analyzer in hepatocytes .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug interaction risks .
Q. Q10. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog synthesis : Modify the spiro-dioxolane ring (e.g., replace with tetrahydrofuran) or triflate group (e.g., mesylate) .
- Pharmacophore modeling : Align active/inactive analogs to identify critical steric/electronic features .
- Cryo-EM : Resolve ligand-receptor complexes (e.g., with glucocorticoid receptor) to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
